N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide
Overview
Description
AZD7268 is a potent, selective and reversible CNS‐penetrating and orally bioavailable δ-opioid receptor agonist.
Scientific Research Applications
Analytical Characterization
- Analytical Profiles and Development of Related Compounds : A study detailed the analytical characterization of compounds structurally related to N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide. This included compounds like QMPSB, QMMSB, QMPCB, and others, providing insights into their analytical profiles which can be crucial for forensic and clinical investigations (Brandt et al., 2020).
Synthesis and Pharmacological Applications
Synthesis of Structurally Similar Compounds for Antimicrobial Applications : Another study focused on synthesizing thiazolidinone derivatives, sharing structural similarities with the queried compound. These derivatives were evaluated for their antimicrobial activity against various bacteria and fungi, demonstrating potential applications in antimicrobial therapies (Patel et al., 2012).
Development of Novel Inhibitors for Antifibrotic and Anticancer Applications : Research on compounds similar to the queried molecule, like IN-1130, an ALK5 inhibitor, has shown promising results in suppressing renal and hepatic fibrosis, as well as exhibiting anti-metastatic effects in breast cancer models. This highlights the potential use of such compounds in treating fibrosis and certain cancers (Kim et al., 2008).
Medicinal Chemistry
Synthesis and Evaluation of Analogs for Inotropic Activity : A study synthesized and evaluated a series of compounds structurally related to the queried molecule for their positive inotropic activity. These compounds, including carboxamides, were tested in isolated rabbit-heart preparations, indicating their potential use in cardiovascular therapies (Liu et al., 2009).
Hydrolysis-Mediated Clearance in Pharmacokinetics of Analogous Compounds : Research on compounds analogous to the queried molecule revealed insights into their pharmacokinetics and tissue distribution, emphasizing the impact of hydrolysis-mediated clearance. This information is crucial for understanding the metabolism and efficacy of such drugs (Teffera et al., 2013).
properties
CAS RN |
1018988-00-5 |
---|---|
Product Name |
N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide |
Molecular Formula |
C29H30N4O2S |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide |
InChI |
InChI=1S/C29H30N4O2S/c1-32(16-17-34)29(35)24-9-7-21(8-10-24)27(26-6-2-4-23-5-3-13-30-28(23)26)22-11-14-33(15-12-22)18-25-19-36-20-31-25/h2-10,13,19-20,34H,11-12,14-18H2,1H3 |
InChI Key |
ZJKUETLEJYCOBO-UHFFFAOYSA-N |
SMILES |
CN(CCO)C(=O)C1=CC=C(C=C1)C(=C2CCN(CC2)CC3=CSC=N3)C4=CC=CC5=C4N=CC=C5 |
Canonical SMILES |
CN(CCO)C(=O)C1=CC=C(C=C1)C(=C2CCN(CC2)CC3=CSC=N3)C4=CC=CC5=C4N=CC=C5 |
Appearance |
Solid powder |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
4-((4-((2-hydroxyethyl)methylcarbamoyl)phenyl)quinolin-8-yl-methylene)-1-thiazol-4-ylmethylpiperidinium AZ12488024 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.